![molecular formula C13H13N3O B7505462 N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide](/img/structure/B7505462.png)
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor. It is a potent compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide selectively activates the α7 nicotinic acetylcholine receptor, which is expressed in the brain and immune cells. Activation of this receptor leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function, mood regulation, and immune responses.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also reduces inflammation and regulates immune responses in models of inflammatory bowel disease. Additionally, N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been shown to have neuroprotective effects and promote neuronal survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for targeted activation of this receptor without affecting other receptors. However, one limitation of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is its short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential therapeutic applications of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide in other diseases, such as multiple sclerosis and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide.
Synthesis Methods
The synthesis method of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide involves the reaction of 3-bromopyridine with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of palladium catalyst and triethylamine. The resulting intermediate is then reacted with 4-cyanopyridine in the presence of potassium carbonate and dimethylformamide to yield N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide.
Scientific Research Applications
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It has been shown to improve cognitive function, reduce inflammation, and regulate immune responses.
properties
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-3-2-6-15-9-11)13(17)12-4-7-14-8-5-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWBVVGOSLLVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.